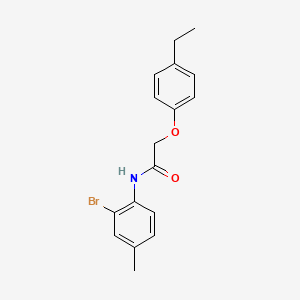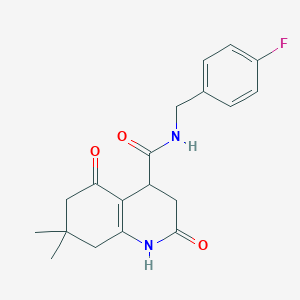
N-(4-fluorobenzyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives typically involves condensation reactions, cyclization, and subsequent functional group transformations. For instance, Gracheva et al. (1982) described the synthesis of quinoline derivatives containing a fluorogenic grouping by condensation of 8-(N-methyl-N-carbobenzoxy)aminomethylquinoline-5-carboxylic acid azide with specific sulfonamides (Gracheva, Kovel'man, & Tochilkin, 1982).
Molecular Structure Analysis
Quinoline derivatives often exhibit complex molecular structures characterized by their cyclic systems and functional groups. The structure of these compounds can be determined using X-ray diffraction, NMR, and IR spectroscopy. For example, Jiang et al. (2003) designed oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid and characterized their helical structures in the solid state and in solution, demonstrating the intricate molecular conformations these compounds can adopt (Jiang, Leger, Dolain, Guionneau, & Huc, 2003).
Chemical Reactions and Properties
Quinoline derivatives participate in a variety of chemical reactions, including N-alkylation, cyclocondensation, and reactions with N-nucleophiles, to form complex structures with potential biological activity. Babu et al. (2015) synthesized novel quinoline derivatives and evaluated their antimicrobial activity, showcasing the diverse reactivity of these compounds (Babu, Srinivasulu, & Kotakadi, 2015).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting points, and crystallinity, can be influenced by their molecular structure and substituents. Studies like that of Wang et al. (2006) on the use of fluorogenic, hydrophilic, and amine-reactive reagents for LC separation of amines highlight the impact of molecular design on the physical properties of these compounds (Wang, Liu, Zhang, Cao, & Zhang, 2006).
Chemical Properties Analysis
Quinoline derivatives exhibit a wide range of chemical properties, including redox behavior, fluorescence, and the ability to form stable complexes with metals or other molecules. Li et al. (2020) explored the electrocatalytic and photocatalytic properties of octamolybdate complexes constructed from a quinoline–imidazole–monoamide ligand, revealing the chemical versatility of quinoline-based compounds (Li, Wang, Xu, Chang, Liu, Lin, & Wang, 2020).
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
A study on carboxamide derivatives of benzo[b][1,6]naphthyridines highlighted the synthesis of a series of compounds with significant cytotoxic activities against various cancer cell lines. This research showcases the potential of similar compounds in cancer therapy, emphasizing their potent cytotoxic effects in vitro and in vivo against refractory models such as colon 38 tumors in mice (Deady et al., 2003).
Fluorescent Derivative Synthesis
The synthesis of fluorescent quinoline derivatives through condensation reactions, leading to compounds with potential applications in biochemical and medical studies, was reported. These derivatives could serve as fluorogenic probes for various biological systems, indicating their relevance in scientific research for studying cellular and molecular processes (Gracheva et al., 1982).
Sustainable Synthesis Catalyzed by Manganese Complexes
Research on sustainable and environmentally benign synthesis methods for quinolines and pyrimidines has been demonstrated, utilizing catalytic processes that enhance atom efficiency and selectivity. Such studies are crucial for developing greener synthetic routes for the production of quinoline derivatives, including potential therapeutic agents (Mastalir et al., 2016).
Radioligand Development for PET Imaging
The development of N-[11C]methylated quinoline-2-carboxamides as potential radioligands for PET imaging of peripheral benzodiazepine receptors (PBR) in vivo highlights the diagnostic applications of quinoline derivatives in medical imaging. This research contributes to the advancement of non-invasive assessment tools for studying PBR in various tissues, aiding in the understanding of their role in disease processes (Matarrese et al., 2001).
Anticancer Agents from Ciprofloxacin-Derived Compounds
A study on ciprofloxacin-derived 1,3,4-thiadiazoles as novel anticancer agents exemplifies the potential therapeutic applications of fluoroquinolone derivatives in oncology. These compounds have shown significant activity against various cancer cell lines, demonstrating the versatility of quinoline derivatives in drug development for cancer treatment (Ahadi et al., 2020).
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-7,7-dimethyl-2,5-dioxo-3,4,6,8-tetrahydro-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c1-19(2)8-14-17(15(23)9-19)13(7-16(24)22-14)18(25)21-10-11-3-5-12(20)6-4-11/h3-6,13H,7-10H2,1-2H3,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBQVXRJKPBQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2)C(=O)NCC3=CC=C(C=C3)F)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-N'-[4-(methylthio)benzylidene]-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbohydrazide](/img/structure/B5547882.png)
![5-({[(dimethylamino)(4-fluorophenyl)acetyl]amino}methyl)-N-methyl-2-furamide](/img/structure/B5547886.png)
![5-(1,5-dimethyl-1H-pyrazol-4-yl)-N-1,9-dioxaspiro[5.5]undec-4-ylisoxazole-3-carboxamide](/img/structure/B5547893.png)
![8-(2-furyl)-2-methyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5547904.png)
![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5547905.png)
![ethyl 8-ethyl-4-[(2-furylmethyl)amino]-3-quinolinecarboxylate](/img/structure/B5547909.png)
![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one oxime](/img/structure/B5547925.png)
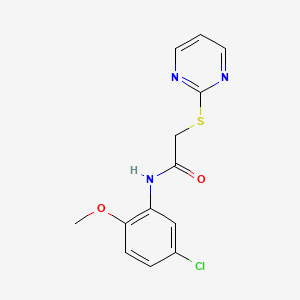
![1-[2-oxo-2-(4-phenyl-1,4-diazepan-1-yl)ethyl]piperidin-2-one](/img/structure/B5547954.png)
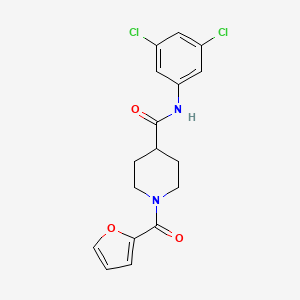
![6-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5547975.png)
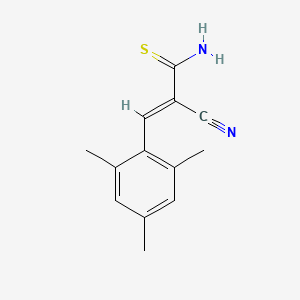
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-7-methoxy-N-methylchromane-3-carboxamide](/img/structure/B5547990.png)
